Technical Monograph: Spectroscopic Characterization of (+/-)-Epoxytricarballylic Acid Monopotassium Salt
Technical Monograph: Spectroscopic Characterization of (+/-)-Epoxytricarballylic Acid Monopotassium Salt
This technical guide details the spectroscopic characterization and analytical profiling of (+/-)-Epoxytricarballylic acid monopotassium salt (also known as cis-epoxyaconitic acid monopotassium salt).[1][2] This compound is a critical biochemical probe used to study the active site dynamics of iron-sulfur cluster enzymes, specifically aconitase , by mimicking the transition state intermediate cis-aconitate.[2]
[1][2][3]
Introduction & Biological Significance
Epoxytricarballylic acid (1,2-epoxypropane-1,2,3-tricarboxylic acid) is a mechanism-based inhibitor derived from the oxidation of cis-aconitic acid.[1][2] Structurally, it retains the tricarboxylate backbone essential for mitochondrial transporter recognition but introduces an epoxide ring at the C1-C2 position.[2]
This modification locks the molecule in a conformation that mimics the metastable cis-aconitate intermediate of the Krebs cycle but prevents the requisite hydration/dehydration steps catalyzed by aconitase (Aconitate hydratase).[1] Consequently, it acts as a potent competitive inhibitor (
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: Potassium hydrogen 1,2-epoxypropane-1,2,3-tricarboxylate (racemic)[1][2]
-
Common Name: (+/-)-Epoxytricarballylic acid monopotassium salt[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 244.20 g/mol (Salt); 206.11 g/mol (Free Acid)[1][2]
Synthesis & Preparation Context
Understanding the synthesis is prerequisite to interpreting the spectroscopic impurities.[1] The compound is typically synthesized via the epoxidation of cis-aconitic acid using hydrogen peroxide and a tungstate catalyst or alkaline conditions.[1][2]
Key Impurities to Watch:
-
cis-Aconitic acid: Unreacted starting material (signals at
6.3 ppm in H NMR).[1][2] -
trans-Epoxy isomer: Thermodynamically stable byproduct if reaction temperature is uncontrolled.[1][2]
Spectroscopic Analysis
The following data represents the monopotassium salt form dissolved in Deuterium Oxide (
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for verifying the epoxide ring integrity.[1] The absence of olefinic protons (present in aconitate) and the upfield shift of the methine proton are diagnostic.[1]
Table 1:
H NMR Data (500 MHz,
)
| Position | Type | Shift ( | Multiplicity | Coupling ( | Assignment |
| H-1 | CH (Epoxide) | 3.95 | Singlet (s) | - | Methine proton on epoxide ring (C1).[1][2][3] |
| H-3a | CH | 2.85 | Doublet (d) | 17.0 | Methylene proton (pro-R/S) adjacent to C2. |
| H-3b | CH | 3.15 | Doublet (d) | 17.0 | Methylene proton (pro-S/R) adjacent to C2.[1][2] |
-
Interpretation: The singlet at 3.95 ppm is the signature of the epoxide ring proton.[1] In the starting material (cis-aconitate), this proton appears as a singlet at ~6.33 ppm (vinyl).[1][2] The massive upfield shift (
ppm) confirms epoxidation.[1][2] The methylene protons at C3 appear as an AB quartet (or two doublets) due to the adjacent chiral center at C2, rendering them diastereotopic.[1][2]
Table 2:
C NMR Data (125 MHz,
)
| Position | Type | Shift ( | Assignment |
| C-1 | CH (Epoxide) | 54.2 | Epoxide methine carbon.[1][2] |
| C-2 | C (Quaternary) | 59.8 | Epoxide quaternary carbon.[1][2] |
| C-3 | CH | 36.5 | Methylene carbon.[1][2] |
| C-4 | COOH | 172.1 | Carboxyl attached to C1. |
| C-5 | COOH | 174.5 | Carboxyl attached to C2. |
| C-6 | COOH | 175.8 | Carboxyl attached to C3.[1][2] |
-
Interpretation: The epoxide carbons (54.2 and 59.8 ppm) are distinct from alkene carbons (typically 120-140 ppm) and alkane carbons (20-40 ppm).[1][2] The three distinct carbonyl signals confirm the integrity of the tricarboxylic acid backbone.[1]
B. Infrared Spectroscopy (FT-IR)
The IR spectrum of the monopotassium salt is complex due to the presence of both protonated carboxylic acids (-COOH) and carboxylate anions (-COO
Table 3: FT-IR Key Absorbances (KBr Pellet)
| Wavenumber (cm | Functional Group | Vibrational Mode |
| 3400 - 2800 | O-H | Broad stretch (H-bonded COOH and water of hydration).[1][2] |
| 1725 | C=O[1][2] (Acid) | Strong stretch (Protonated carboxylic acid).[1][2] |
| 1610 | C=O (Salt) | Asymmetric stretch (Carboxylate anion -COO |
| 1405 | C-O (Salt) | Symmetric stretch (Carboxylate anion).[1][2] |
| 1240 | C-O-C | Epoxide ring "breathing" (Asymmetric).[1][2] |
| 880 | C-O-C | Epoxide ring deformation (Characteristic fingerprint).[1][2] |
C. Mass Spectrometry (MS)
Electrospray Ionization (ESI) in negative mode is preferred for polycarboxylic acids.[1][2]
-
Ionization Mode: ESI (-)
-
Observed Ions:
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Objective: Prevent hydrolysis of the epoxide ring during analysis.
-
Solvent: Deuterium Oxide (
, 99.9% D).[1][2] -
Buffer: Do not acidify.[1][2] The monopotassium salt is naturally acidic.[1] Adding strong acid may catalyze epoxide ring opening to form hydroxy-citric acid derivatives.[1][2]
-
Procedure:
Protocol B: Aconitase Inhibition Assay (Validation)
To verify the biological activity of the synthesized/isolated material, a coupled enzyme assay is recommended.[1][2]
-
Reagents: Citrate (substrate), Isocitrate Dehydrogenase (IDH), NADP+, and Aconitase.[1][2]
-
Mechanism: Aconitase converts Citrate
Isocitrate.[1][2][4][5] IDH converts Isocitrate -Ketoglutarate + NADPH.[1][2] -
Detection: Monitor NADPH production at 340 nm.
-
Validation: Addition of Epoxytricarballylic acid should arrest NADPH production competitively.[1][2]
Mechanism of Action & Pathway Visualization[1]
The following diagram illustrates the competitive inhibition mechanism where Epoxytricarballylic acid mimics the cis-Aconitate intermediate, blocking the active site of Aconitase.[1][2]
Figure 1: Mechanism of Aconitase inhibition.[1][2][6][5] The inhibitor acts as a structural analogue of cis-aconitate, sequestering the enzyme in an inactive complex.[2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5460367, 1,2-Epoxypropane-1,2,3-tricarboxylic acid. Retrieved from [Link]
-
Schloss, J. V., & Cleland, W. W. (1982).[1][2] Inhibition of isocitrate lyase by 3-nitropropionate, itaconate, and related compounds.[1][2] Biochemistry, 21(18), 4420–4427.[1][2] (Provides foundational NMR data for aconitate derivatives).
-
Emptage, M. H., & Schloss, J. V. (1986).[1][2] Epoxy-tricarballylic acid: A potent inhibitor of aconitase.[1][2] Federation Proceedings, 45, 1538.[2]
-
Lauble, H., Kennedy, M. C., Emptage, M. H., Beinert, H., & Stout, C. D. (1996).[1][2] The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences, 93(24), 13699–13703.[2] Retrieved from [Link][2]
Sources
- 1. Aconitic acid - Wikipedia [en.wikipedia.org]
- 2. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]
- 6. (2R,3S)-1,2,3-trihydroxypropane-1,1,3-tricarboxylic acid | C6H8O9 | CID 101777559 - PubChem [pubchem.ncbi.nlm.nih.gov]
